
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a dibromophenyl group, and a 4-oxobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tert-butoxy group: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride under basic conditions.
Introduction of the dibromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the intermediate formed in the previous step.
Formation of the 4-oxobutanoic acid moiety: This can be accomplished through a series of oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dibromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide variety of derivatives, depending on the nucleophile employed.
Applications De Recherche Scientifique
(S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(tert-Butoxy)-2-(3,5-dichlorophenyl)-4-oxobutanoic acid: Similar structure but with chlorine atoms instead of bromine.
(S)-4-(tert-Butoxy)-2-(3,5-difluorophenyl)-4-oxobutanoic acid: Similar structure but with fluorine atoms instead of bromine.
(S)-4-(tert-Butoxy)-2-(3,5-dimethylphenyl)-4-oxobutanoic acid: Similar structure but with methyl groups instead of bromine.
Uniqueness
The presence of bromine atoms in (S)-4-(tert-Butoxy)-2-(3,5-dibromophenyl)-4-oxobutanoic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.
Propriétés
Formule moléculaire |
C14H16Br2O4 |
|---|---|
Poids moléculaire |
408.08 g/mol |
Nom IUPAC |
(2S)-2-(3,5-dibromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H16Br2O4/c1-14(2,3)20-12(17)7-11(13(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,18,19)/t11-/m0/s1 |
Clé InChI |
XCOBSZGENAKKCT-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C[C@@H](C1=CC(=CC(=C1)Br)Br)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)CC(C1=CC(=CC(=C1)Br)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


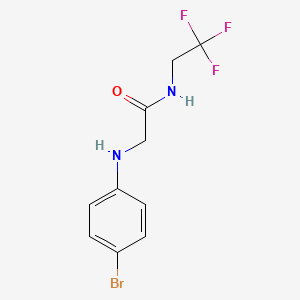
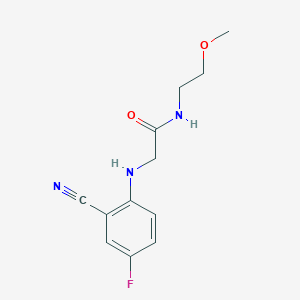
![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)
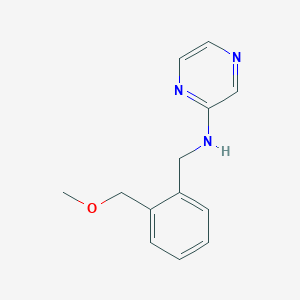

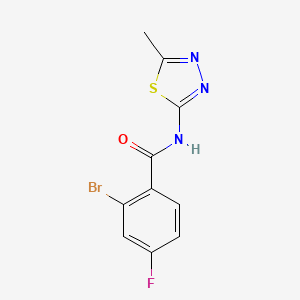

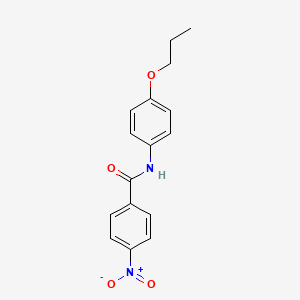
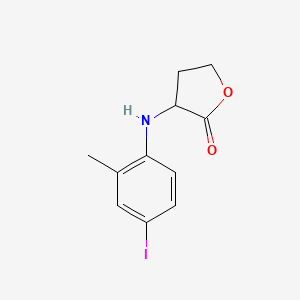


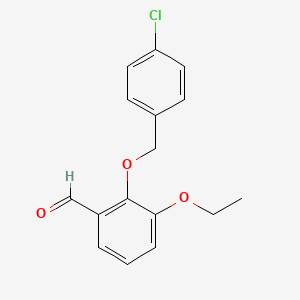
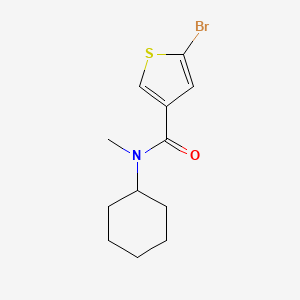
![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)
